N-Nitrosarcosine
Vue d'ensemble
Description
N-Nitrosarcosine is a compound that is formed by nitrosation of the non-proteinogenic amino acid sarcosine . It is a very polar compound with a LogP of -0.5 and is a nitro derivative of glycine which is slightly acidic . It is found in foods and tobacco products .
Synthesis Analysis
This compound is formed by nitrosation of the non-proteinogenic amino acid sarcosine . It is also prepared in a few steps from chloroacetic acid and methylamine, serving as a starting material for the synthesis of oxygen-rich compounds .Molecular Structure Analysis
This compound has two stereoisomers, E- and Z-NSAR, which have different physical and chemical properties . The mass spectrometric responses of the isomers differ by a factor of approximately two and the isomer ratio is unstable in freshly prepared standard solutions .Chemical Reactions Analysis
N-Nitrososarcosine is metabolized to glycine by the enzyme sarcosine dehydrogenase, while glycine-N-methyl transferase generates sarcosine from glycine . It is also an intermediate in the metabolism of choline to glycine .Physical and Chemical Properties Analysis
This compound is a pale-yellow, sand-like powder . It is highly polar because it bears an acid functionality . It has a melting point of 66-67°C and a density of 1.5267 .Applications De Recherche Scientifique
Synthesis of Energetic Materials
N-Nitrosarcosine has been explored as an economic precursor for the synthesis of new energetic materials. Research by Klapötke, Krumm, and Scharf (2016) demonstrated the use of this compound, prepared from N-(cyanomethyl)-N-methylamine, as a starting material for creating oxygen-rich compounds. These compounds were characterized using various spectroscopic methods and their energetic properties, such as sensitivities towards impact and friction, were evaluated, indicating potential applications in materials science (Klapötke, Krumm, & Scharf, 2016).
Regulatory Challenges in Pharmaceuticals
Bhat, B. V., G. M. P., and Venkatesh M P (2020) discussed the regulatory challenges posed by nitrosamine impurities, including this compound, in pharmaceuticals. Nitrosamines are considered potent genotoxic agents and probable human carcinogens, leading to increased scrutiny and regulatory challenges in the pharmaceutical industry. This research highlights the need for careful evaluation and control of such impurities in drug substances and products (Bhat, B. V., G. M. P., & Venkatesh M P, 2020).
Risk Evaluation in Medicinal Products
Camurovski et al. (2022) focused on the risk evaluation and assessment of nitrosamine impurities, such as this compound, in pharmaceutical products like Alkaloid Losartan film-coated tablets. Their study grouped risk factors related to the manufacture of active substances, finished products, and Good Manufacturing Practice aspects. This research is essential for ensuring the safety and efficacy of pharmaceuticalproducts, particularly in addressing the risks associated with nitrosamine impurities (Camurovski et al., 2022).
Understanding NDMA Contamination in Medications
White (2019) explored the issue of N-nitrosodimethylamine (NDMA) contamination in medications, relevant to the broader context of nitrosamine impurities including this compound. This research underscores the need for rigorous investigation into the sources of contamination, regulatory guidelines, and manufacturing practices to ensure the safety of commonly used medications (White, 2019).
Detection and Analysis of Nitroso Compounds
Parr and Joseph (2019) reviewed analytical methods for the determination of N-nitrosamines, which could be applied to this compound as well. They discussed the significance of general impurity testing for NDMA in drugs, highlighting the toxicological relevance and the spectrum of possible active pharmaceutical ingredients that may be affected by such impurities. This review underscores the importance of sensitive and reliable analytical methods in pharmaceutical analysis (Parr & Joseph, 2019).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[methyl(nitro)amino]acetic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N2O4/c1-4(5(8)9)2-3(6)7/h2H2,1H3,(H,6,7) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMYXZXXYZJUMQZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10174701 | |
Record name | Sarcosine, N-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10174701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20661-60-3 | |
Record name | Sarcosine, N-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020661603 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sarcosine, N-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10174701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.